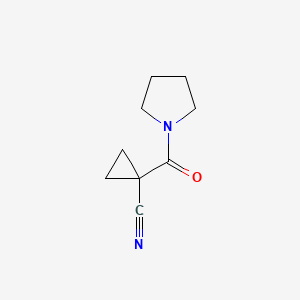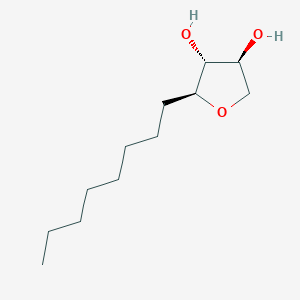
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol is a chiral compound with a tetrahydrofuran ring substituted with an octyl group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of asymmetric dihydroxylation of an octyl-substituted tetrahydrofuran precursor. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and stereoselectivity. These methods are advantageous due to their sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of octyl-substituted tetrahydrofuran ketones or aldehydes.
Reduction: Formation of reduced tetrahydrofuran derivatives.
Substitution: Formation of halogenated or alkylated tetrahydrofuran derivatives.
科学的研究の応用
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The octyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with similar stereochemistry and hydroxyl groups.
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a tetrahydrofuran ring, octyl group, and two hydroxyl groups. This combination provides distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H24O3 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
(2S,3R,4S)-2-octyloxolane-3,4-diol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11-12(14)10(13)9-15-11/h10-14H,2-9H2,1H3/t10-,11-,12+/m0/s1 |
InChIキー |
YPFMROQPNCEUIF-SDDRHHMPSA-N |
異性体SMILES |
CCCCCCCC[C@H]1[C@@H]([C@H](CO1)O)O |
正規SMILES |
CCCCCCCCC1C(C(CO1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


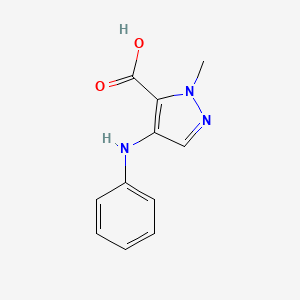
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
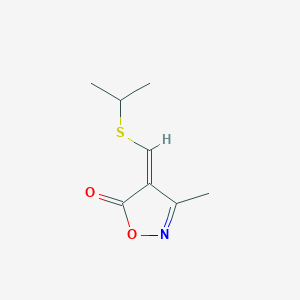
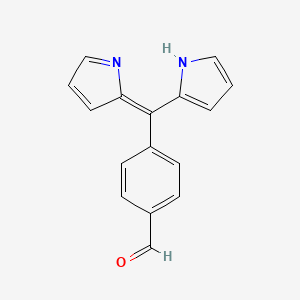
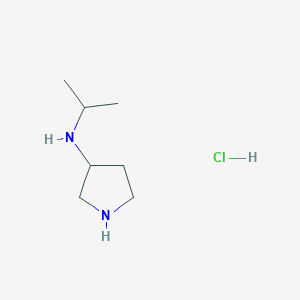
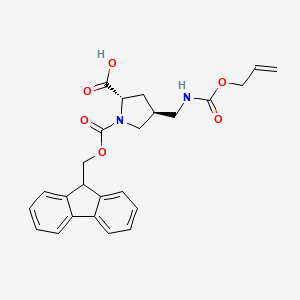

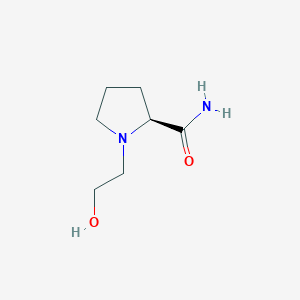
![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)

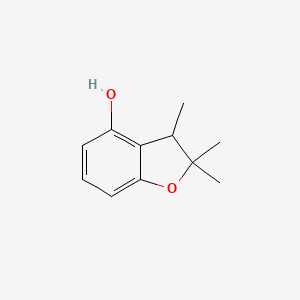
![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
